Receptor Selectivity: 22-Fold Nicotinic over Muscarinic Preference for Lupanine vs. Sparteine
Lupanine monohydrochloride hydrate exhibits a defined selectivity profile for the nicotinic acetylcholine receptor (nAChR) relative to the muscarinic receptor (mAChR). Binding studies report a Ki of 500 nM for nAChR and 11,000 nM for mAChR, yielding a 22-fold selectivity ratio . This selectivity is identical to that of sparteine, as confirmed by in vitro binding assays showing similar affinities for nicotinic sites between the two compounds . The preservation of nicotinic binding affinity despite the C-17 ketone modification distinguishes lupanine from other biosynthetic intermediates like 17-oxosparteine, which does not bind nAChR equivalently [1].
| Evidence Dimension | nAChR binding affinity (Ki) and selectivity ratio |
|---|---|
| Target Compound Data | nAChR Ki = 500 nM; mAChR Ki = 11,000 nM; selectivity ratio = 22 |
| Comparator Or Baseline | Sparteine: nAChR Ki = 500 nM (similar affinity) ; 17-Oxosparteine: not a direct nAChR ligand [1] |
| Quantified Difference | Identical nAChR affinity vs. sparteine; 22-fold selectivity over mAChR |
| Conditions | In vitro radioligand binding assay using nicotinic and muscarinic receptor preparations |
Why This Matters
This defined receptor profile ensures that experimental outcomes attributed to nAChR modulation are not confounded by off-target muscarinic effects, providing a cleaner pharmacological tool than less selective quinolizidine alkaloids.
- [1] Wink M, Hartmann T. Enzymatic synthesis of quinolizidine alkaloids in lupin chloroplasts. Planta. 1980. View Source
